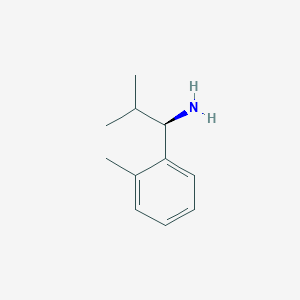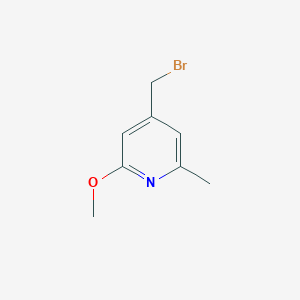![molecular formula C12H7N5O4 B12333858 2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzo[3,4-d]1,3-dioxole moiety, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitrobenzo[3,4-d]1,3-dioxole Core: This step involves the nitration of benzo[3,4-d]1,3-dioxole using a nitrating agent such as nitric acid.
Amination and Dicarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrobenzo[3,4-d]1,3-dioxole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
類似化合物との比較
Similar Compounds
1-Amino-2-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but with different substitution patterns.
2-Amino-1-(1-aza-2-(5-nitrobenzo[3,4-d]1,3-dioxolen-6-yl)vinyl)ethene-1,2-dicarbonitrile: Isomeric compound with the nitro group in a different position.
Uniqueness
2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and dicarbonitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C12H7N5O4 |
|---|---|
分子量 |
285.21 g/mol |
IUPAC名 |
(Z)-2-amino-3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C12H7N5O4/c13-3-8(15)9(4-14)16-5-7-1-11-12(21-6-20-11)2-10(7)17(18)19/h1-2,5H,6,15H2/b9-8-,16-5? |
InChIキー |
DDXICRIRDVJOPD-RYWCNDBESA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)C=N/C(=C(/C#N)\N)/C#N)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-4-[[(Z)-1-methylsulfanyl-2-nitroethenyl]amino]phenol](/img/structure/B12333782.png)
![(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide](/img/structure/B12333787.png)
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)
![Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)


![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B12333827.png)
![(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B12333829.png)
![Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-](/img/structure/B12333834.png)
![3-[(3-Pyridyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12333841.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B12333850.png)
